molecular formula C12H16O3S3 B14404307 Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate CAS No. 87473-93-6

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate

Katalognummer: B14404307
CAS-Nummer: 87473-93-6
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: IGXBPVFCASIMLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate is an organic compound that belongs to the class of benzodithioles This compound is characterized by the presence of a benzodithiole ring, which is a sulfur-containing heterocycle, and a sulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate typically involves the reaction of 2,2-dimethyl-2H-1,3-benzodithiole with isopropyl sulfonate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate exerts its effects involves interactions with specific molecular targets. The sulfonate group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a benzodithiole ring and a sulfonate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

87473-93-6

Molekularformel

C12H16O3S3

Molekulargewicht

304.5 g/mol

IUPAC-Name

propan-2-yl 2,2-dimethyl-1,3-benzodithiole-4-sulfonate

InChI

InChI=1S/C12H16O3S3/c1-8(2)15-18(13,14)10-7-5-6-9-11(10)17-12(3,4)16-9/h5-8H,1-4H3

InChI-Schlüssel

IGXBPVFCASIMLC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OS(=O)(=O)C1=CC=CC2=C1SC(S2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.